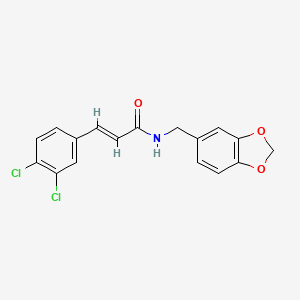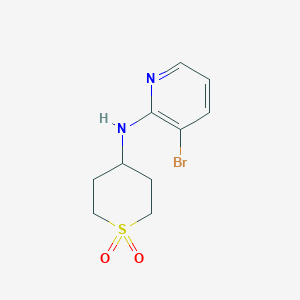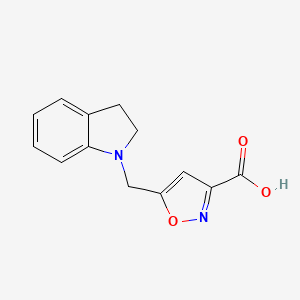
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BDDPA and belongs to the class of enamide compounds.
Wirkmechanismus
The mechanism of action of BDDPA is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, BDDPA has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BDDPA has been shown to have significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. BDDPA has also been shown to inhibit the growth of certain fungi and bacteria. In addition, BDDPA has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BDDPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. In addition, it exhibits potent biological activity, making it a useful tool for studying various biological processes. However, BDDPA also has some limitations. It is a highly reactive compound and can undergo degradation under certain conditions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of BDDPA. One potential direction is the development of novel drugs based on BDDPA for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of BDDPA and to identify its molecular targets. This could lead to the development of more specific and effective drugs. Finally, more research is needed to explore the potential applications of BDDPA in other areas such as agriculture and environmental science.
Conclusion:
In conclusion, (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide is a promising compound that has potential applications in the field of medicine. Its anticancer, antifungal, antibacterial, and anti-inflammatory properties make it a potential candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Synthesemethoden
The synthesis of BDDPA involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3,4-dichloroacetophenone in the presence of a base such as potassium carbonate. The reaction yields (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide as the final product. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BDDPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In addition, BDDPA has been shown to have potent anti-inflammatory effects. These properties make it a potential candidate for the development of novel drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-13-4-1-11(7-14(13)19)3-6-17(21)20-9-12-2-5-15-16(8-12)23-10-22-15/h1-8H,9-10H2,(H,20,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOKSCSZUHEQSE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3,4-dichlorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)


![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)
![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
